molecular formula C11H22N2O3 B8220394 tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8220394
M. Wt: 230.30 g/mol
InChI Key: YWAHTVBAPQTWIP-NSHDSACASA-N
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Description

Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of reagents such as tert-butyl chloroformate and base catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is utilized in the design and synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both an amino group and a hydroxymethyl group at the 3-position of the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAHTVBAPQTWIP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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